molecular formula C7H7F3N2 B1297838 2-(Trifluoromethyl)phenylhydrazine CAS No. 365-34-4

2-(Trifluoromethyl)phenylhydrazine

Cat. No.: B1297838
CAS No.: 365-34-4
M. Wt: 176.14 g/mol
InChI Key: JSWQDLBFVSTSIW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of biologically active azoles and aminoguanidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenylhydrazine can be synthesized through various methods. One common approach involves the reaction of 2-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. For example, the reaction can be carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)phenylhydrazine is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds. This unique feature distinguishes it from other similar compounds and broadens its range of applications in scientific research and industry .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQDLBFVSTSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334460
Record name 2-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-34-4
Record name [2-(Trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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